Enflurane

Pharmacokinetics Blood/Gas Solubility Anesthetic Induction

Enflurane (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) is a nonflammable, halogenated ether volatile anesthetic that was historically used for induction and maintenance of general anesthesia. It belongs to the class of fluorinated hydrocarbon ether anesthetics, which also includes isoflurane, sevoflurane, and desflurane.

Molecular Formula C3H2ClF5O
CHF2OCF2CHClF
C3H2ClF5O
CHF2OCF2CHClF
Molecular Weight 184.49 g/mol
CAS No. 13838-16-9
Cat. No. B1671288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnflurane
CAS13838-16-9
SynonymsEnflurane;  NSC-115944;  NSC 115944;  NSC115944;  Efrane;  Ethrane
Molecular FormulaC3H2ClF5O
CHF2OCF2CHClF
C3H2ClF5O
CHF2OCF2CHClF
Molecular Weight184.49 g/mol
Structural Identifiers
SMILESC(C(OC(F)F)(F)F)(F)Cl
InChIInChI=1S/C3H2ClF5O/c4-1(5)3(8,9)10-2(6)7/h1-2H
InChIKeyJPGQOUSTVILISH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityLow (NIOSH, 2024)
Miscible with ... organic liquids including fats and oils
In water, 5.62X10+3 mg/L at 25 °C
3.90e+00 g/L
Solubility in water: poor
Low
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Enflurane (CAS 13838-16-9) Procurement Guide: Comparative Pharmacokinetics and Physicochemical Profile for Volatile Anesthetic Selection


Enflurane (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) is a nonflammable, halogenated ether volatile anesthetic that was historically used for induction and maintenance of general anesthesia [1]. It belongs to the class of fluorinated hydrocarbon ether anesthetics, which also includes isoflurane, sevoflurane, and desflurane [2]. Enflurane is a structural isomer of isoflurane and is a clear, colorless liquid at room temperature with a boiling point of 56.5°C at 760 mm Hg and vapor pressures of 175 mm Hg at 20°C and 218 mm Hg at 25°C, enabling consistent vaporization in standard vaporizer systems [3]. Purity specifications exceed 99.9% (area percent by gas chromatography), and the compound is stable in the presence of strong base, soda lime (at normal operating temperatures), ultraviolet light, and common metals including aluminum, tin, brass, iron, and copper [4]. The blood/gas partition coefficient of enflurane is 1.90 at 37°C, positioning it as a moderately soluble agent between the more soluble halothane (2.47) and the less soluble isoflurane (1.30) and sevoflurane (0.65), which directly influences the kinetics of anesthetic induction and emergence [5].

Why Enflurane Cannot Be Substituted with Other In-Class Volatile Anesthetics: A Procurement Risk Analysis


Volatile halogenated ethers share a common mechanism of action (enhancement of inhibitory GABAA and glycine receptor activity and inhibition of excitatory NMDA receptors) and a core ether backbone, yet clinically meaningful differences in blood solubility, tissue compartment equilibration rates, metabolic pathways, and stability in the presence of carbon dioxide absorbents preclude simple substitution [1]. Enflurane's moderate blood/gas partition coefficient of 1.90 yields an intermediate kinetic profile between the rapid induction/emergence of sevoflurane (0.65) and the slower kinetics of halothane (2.47), making it a distinct option in settings where both ultra-fast washout and high blood solubility are suboptimal [2]. Enflurane's metabolic fate differs from its structural isomer isoflurane in both extent (5-11% vs. 0.2% hepatic metabolism) and pattern of defluorination, with implications for fluoride ion burden and potential immunogenic trifluoroacetylated protein adduct formation [3][4]. Furthermore, enflurane's documented epileptogenic potential, characterized by a lowered seizure threshold and EEG spike-wave activity at concentrations exceeding 2-3%, represents a specific exclusion criterion not shared with isoflurane or sevoflurane [5]. Finally, enflurane's solubility in rubber (partition coefficient = 74) differs from other agents and can influence drug loss in anesthesia circuits, a variable that must be considered during equipment selection and procurement planning . The following section provides head-to-head quantitative evidence establishing exactly where enflurane diverges from its closest alternatives.

Enflurane (CAS 13838-16-9) Quantitative Comparative Evidence: Differentiating Factors for Procurement Decisions


Enflurane Blood/Gas Partition Coefficient: Intermediate Solubility Between Halothane and Isoflurane

Enflurane exhibits a blood/gas partition coefficient (λB/G) of 1.90 at 37°C, which is significantly lower than halothane (2.47) but substantially higher than isoflurane (1.30) and sevoflurane (0.65) [1]. This intermediate solubility translates to a time constant for vessel-rich group (VRG, brain) equilibration (tau) of 2.3 minutes for enflurane, compared with 3.1 minutes for halothane and 2.6 minutes for isoflurane, reflecting faster brain partial pressure equilibration than halothane but slower than isoflurane [2]. In vitro analysis of tissue distribution shows that enflurane's brain/blood partition coefficient is 1.73, placing it between halothane (1.86) and isoflurane (1.67), indicating comparable brain uptake kinetics to its structural isomer isoflurane despite differences in blood solubility [3].

Pharmacokinetics Blood/Gas Solubility Anesthetic Induction Emergence Time

Enflurane Minimum Alveolar Concentration (MAC) at Age 40: Potency Comparison with Isoflurane and Sevoflurane

The MAC of enflurane (concentration preventing movement in response to surgical incision in 50% of patients) at age 40 years is 1.63%, as determined by a comprehensive meta-analysis of human studies [1]. This value positions enflurane as less potent than isoflurane (MAC = 1.17%) but more potent than sevoflurane (MAC = 1.80%) and substantially more potent than desflurane (MAC = 6.6%) [2]. The age-dependent decline in MAC follows the same log-linear relationship across all agents (approximately 6% per decade), but the confidence interval around the age-adjusted MAC for enflurane is notably wider (±17% at 95% CL) than for isoflurane (±7%), reflecting greater inter-individual variability in enflurane potency [3]. The oil/gas partition coefficient of enflurane (98 at 37°C) is comparable to isoflurane (91) and sevoflurane (47), confirming the established Meyer-Overton correlation between lipid solubility and anesthetic potency [4].

Minimum Alveolar Concentration Potency Age-Adjusted Dosing MAC Multiples

Enflurane Hepatic Metabolism: Quantitative Comparison of Biotransformation Rates and Fluoride Ion Burden

Enflurane undergoes 5-11% hepatic biotransformation, predominantly via cytochrome P450 2E1 (CYP2E1), which is substantially higher than isoflurane (0.2%) but comparable to or lower than sevoflurane (3-5% in some studies, though sevoflurane yields higher peak fluoride concentrations due to differential defluorination kinetics) [1][2]. A head-to-head clinical study in morbidly obese patients demonstrated that serum fluoride concentrations after enflurane anesthesia were significantly greater than after isoflurane-supplemented anesthesia, with peak levels exceeding the historical nephrotoxic threshold of 50 μmol/L following prolonged enflurane administration [3]. However, despite elevated fluoride levels, no cases of renal dysfunction attributable to enflurane have been documented, indicating that the 50 μmol/L threshold derived from methoxyflurane experience does not apply to enflurane [4]. In an immunochemical study of hepatic protein acylation in rats, enflurane produced significantly greater trifluoroacetylated protein adduct formation than desflurane or oxygen controls, but less than halothane, correlating with the relative incidence of immune-mediated hepatotoxicity across these agents [5].

Hepatic Metabolism Fluoride Nephrotoxicity CYP2E1 Biotransformation

Enflurane Temperature-Dependent Blood Solubility: Regression Model for Hypothermic/Hemodilution Conditions

The temperature dependence of enflurane's blood/gas partition coefficient is quantifiable via the multiple linear regression equation: logeλB/G = -0.0408 × T + 0.0198 × HCT + 1.408 (R² = 0.982) [1]. This model demonstrates that enflurane exhibits the second steepest temperature coefficient (-0.0408 per °C) among volatile anesthetics, exceeded only by halothane (-0.0417) and greater than isoflurane (-0.0382) and sevoflurane (-0.0295) [2]. The hematocrit coefficient for enflurane (0.0198) is also the second highest among the agents studied, indicating that enflurane's blood solubility is more sensitive to hemodilution than isoflurane (0.0154) or sevoflurane (0.0092) [3]. At 29°C with 28% hematocrit (typical cardiopulmonary bypass conditions), the predicted λB/G for enflurane decreases by approximately 28% from its 37°C/40% HCT baseline, a change magnitude larger than that observed for isoflurane (23% decrease) or sevoflurane (19% decrease) under identical conditions [4].

Hypothermia Hemodilution Solubility Modeling Cardiopulmonary Bypass

Enflurane Vapor Pressure and Chemical Stability: Comparative Physicochemical Properties for Vaporizer Compatibility

Enflurane exhibits a vapor pressure of 175 mm Hg at 20°C and 218 mm Hg at 25°C, which is substantially lower than isoflurane (238 mm Hg at 20°C) and sevoflurane (157 mm Hg at 20°C) [1]. This vapor pressure profile places enflurane in an intermediate range that influences vaporizer design and calibration requirements. The boiling point of 56.5°C at 760 mm Hg is comparable to isoflurane (48.5°C) and sevoflurane (58.5°C) [2]. Critically, enflurane demonstrates complete chemical stability in the presence of soda lime at normal operating temperatures, with no detectable degradation to toxic compounds such as Compound A (fluoromethyl-2,2-difluoro-1-(trifluoromethyl)vinyl ether), which is a known degradation product of sevoflurane upon contact with carbon dioxide absorbents [3]. Enflurane also does not react with aluminum, tin, brass, iron, or copper, ensuring broad material compatibility with standard anesthesia machine components [4]. Purity specifications require not less than 99.9% and not more than 100.0% of C3H2ClF5O (area percent by gas chromatography), with no stabilizers required even under ultraviolet light exposure [5].

Vapor Pressure Chemical Stability Vaporizer Calibration Soda Lime Compatibility

Enflurane Tissue Compartment Equilibration Kinetics: Vessel-Rich Group, Muscle, and Fat Time Constants

The time constant (tau) for equilibration of the vessel-rich group (VRG, which includes brain) is 2.3 minutes for enflurane, compared with 3.1 minutes for halothane, 2.6 minutes for isoflurane, 2.7 minutes for sevoflurane, and 2.0 minutes for desflurane [1]. The muscle tissue time constant is 1.5 hours for enflurane, which is faster than halothane (2.4 hours) and isoflurane (2.1 hours) but slower than sevoflurane (2.3 hours) [2]. The fat tissue time constant of 27 hours for enflurane is intermediate between the more lipophilic halothane (49 hours) and the less lipophilic isoflurane (43 hours) and sevoflurane (42 hours) [3]. The fat/blood partition coefficient for enflurane is 33.2, substantially lower than halothane (60.7) and isoflurane (53.8), indicating less accumulation in adipose tissue compartments [4]. This reduced fat reservoir capacity translates to more predictable emergence times in obese patients compared with halothane or isoflurane, though still less predictable than sevoflurane or desflurane [5].

Tissue Solubility Pharmacokinetic Modeling Compartment Equilibration Anesthetic Washout

Enflurane (CAS 13838-16-9) High-Value Application Scenarios: Evidence-Based Use Cases for Procurement Planning


Pharmacokinetic Research and Anesthetic Uptake/Distribution Modeling

Enflurane's well-characterized and mathematically modeled temperature- and hematocrit-dependent solubility profile (logeλB/G = -0.0408 × T + 0.0198 × HCT + 1.408, R² = 0.982) makes it an ideal reference compound for pharmacokinetic modeling of volatile anesthetic uptake and distribution, particularly in studies of hypothermia, hemodilution, and cardiopulmonary bypass . Its intermediate blood/gas partition coefficient (1.90) and tissue compartment time constants provide a balanced kinetic profile that is neither too rapid (obscuring measurement of early-phase distribution) nor too slow (prolonging experimental protocols) [9]. Enflurane's structural isomerism with isoflurane (differing only in the position of chlorine and fluorine substitution) enables comparative studies of how subtle molecular modifications alter tissue solubility, protein binding (97% protein-bound), and metabolic defluorination rates .

Analytical Reference Standard for Halogenated Ether Quantification by GC-MS Headspace Analysis

Enflurane is established as an internal standard in headspace gas chromatography-mass spectrometry (HS-GC-MS) methods for monitoring halogenated volatile anesthetics in environmental and biological matrices . Its purity specification of ≥99.9% (area percent by GC), absence of stabilizers, and chemical stability under ultraviolet light and in contact with common metals (aluminum, tin, brass, iron, copper) ensure reliable and reproducible analytical performance without degradation artifacts [9]. The distinct retention time and mass spectral fragmentation pattern of enflurane relative to isoflurane, sevoflurane, and desflurane facilitate unambiguous identification and quantification in multi-analyte assays .

Comparative Toxicology Studies of Fluoride-Induced Nephrotoxicity and Hepatotoxicity Mechanisms

Enflurane's intermediate metabolic profile (5-11% hepatic biotransformation) and documented capacity to elevate serum fluoride above 50 μmol/L without causing clinical nephrotoxicity make it a critical comparator in studies examining the mechanisms of fluoride-induced renal injury and the validity of the historical 50 μmol/L nephrotoxic threshold . The immunochemical evidence of trifluoroacetylated protein adduct formation following enflurane exposure positions it as an intermediate-risk reference for investigating the relationship between anesthetic metabolism, protein acylation, and immune-mediated hepatitis [9]. In a rat model of anesthetic-induced hepatic protein acylation, enflurane produced significantly greater adduct formation than desflurane but less than halothane, enabling graded dose-response studies of CYP2E1-mediated hepatotoxicity .

Vaporizer Calibration and Anesthesia Equipment Performance Validation

Enflurane's vapor pressure profile (175 mm Hg at 20°C, 218 mm Hg at 25°C) and boiling point (56.5°C) place it within the standard operating range of variable-bypass vaporizers without requiring the specialized heated pressurized systems mandated for desflurane . Its proven stability in the presence of soda lime at normal operating temperatures—with no degradation to Compound A or other toxic byproducts—makes it a suitable reference agent for validating absorber canister performance and evaluating the chemical compatibility of new anesthesia circuit materials [9]. The documented solubility of enflurane in rubber (partition coefficient = 74) provides a quantifiable metric for assessing drug loss in anesthesia breathing circuits, a variable that influences both agent consumption and the accuracy of end-tidal concentration monitoring .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enflurane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.